Oxypeucedanin hydrate Oxypeucedanin hydrate Oxypeucedanin hydrate is a furanocoumarin. It has a role as a metabolite.
Oxypeucedanin hydrate is a natural product found in Angelica japonica, Peucedanum japonicum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 2643-85-8
VCID: VC21341219
InChI: InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m1/s1
SMILES:
Molecular Formula: C16H16O6
Molecular Weight: 304.29 g/mol

Oxypeucedanin hydrate

CAS No.: 2643-85-8

Cat. No.: VC21341219

Molecular Formula: C16H16O6

Molecular Weight: 304.29 g/mol

* For research use only. Not for human or veterinary use.

Oxypeucedanin hydrate - 2643-85-8

CAS No. 2643-85-8
Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
IUPAC Name 4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Standard InChI InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m1/s1
Standard InChI Key PEWFWDOPJISUOK-CYBMUJFWSA-N
Isomeric SMILES CC(C)([C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Canonical SMILES CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O

Chemical Structure and Properties

Structural Characteristics

Oxypeucedanin hydrate has the molecular formula C16H16O6 and a molecular weight of 304.2946 g/mol . Its IUPAC name is 4-[(2R)-2,3-dihydroxy-3-methylbutoxy]-7H-furo[3,2-g]chromen-7-one . The compound features a furanocoumarin core structure with a (2R)-2,3-dihydroxy-3-methylbutoxy side chain, contributing to its unique biological properties.

Physical and Chemical Properties

Oxypeucedanin hydrate is characterized as practically insoluble in water and possesses very weakly acidic properties based on its pKa value . Its chemical identity is confirmed by its CAS Registry Number (2643-85-8) and IUPAC Standard InChIKey (PEWFWDOPJISUOK-CYBMUJFWSA-N) . The stereochemistry of the molecule includes an R configuration at the C-2 position of the side chain, which may contribute to its specific biological interactions .

Table 1: Chemical Properties of Oxypeucedanin Hydrate

PropertyValue
Molecular FormulaC16H16O6
Molecular Weight304.2946 g/mol
CAS Registry Number2643-85-8
InChI KeyPEWFWDOPJISUOK-CYBMUJFWSA-N
SolubilityPractically insoluble in water
Acid-Base PropertyVery weakly acidic

Natural Sources and Occurrence

Oxypeucedanin hydrate is widely distributed in nature, particularly in certain fruits and vegetables. It has been specifically identified in lemon, lime, and parsley . The presence of this compound in these foods makes it a potential biomarker for their consumption, which could be useful in nutritional studies and dietary assessments.

Research by Feger, Brandauer, et al. (2006) reported oxypeucedanin hydrate as one of the nonvolatile components in commercial lime and grapefruit oils separated by high-speed countercurrent chromatography . This suggests that the compound may contribute to the biochemical profiles of citrus fruits and potentially to their biological activities.

Pharmacological Properties

Anti-inflammatory Activity

Oxypeucedanin hydrate demonstrates potent anti-inflammatory properties, making it a compound of significant pharmacological interest . Recent research has focused on elucidating the molecular mechanisms underlying these anti-inflammatory effects, particularly in the context of autoimmune inflammatory diseases.

In studies using LPS-induced RAW264.7 macrophages, oxypeucedanin hydrate treatment has been shown to effectively reverse changes in inflammatory markers, including:

  • Inducible nitric oxide synthase (iNOS)

  • Cyclooxygenase-2 (COX-2)

  • Interleukin-1β (IL-1β)

  • Interleukin-6 (IL-6)

  • Tumor necrosis factor-α (TNF-α)

Additionally, oxypeucedanin hydrate reduces reactive oxygen species (ROS) production, further contributing to its anti-inflammatory effects .

Molecular Mechanisms of Action

Interaction with TLR4-MD2 Complex

A key aspect of oxypeucedanin hydrate's mechanism of action involves its interaction with the Toll-like receptor 4/myeloid differentiation factor 2 (TLR4/MD2) complex . This complex plays a crucial role in the innate immune response and inflammation.

Cellular thermal shift assay (CETSA) results have shown that oxypeucedanin hydrate competes with lipopolysaccharide (LPS) for binding to the TLR4/MD2 complex . Microscale thermophoresis (MST) experiments further demonstrate that oxypeucedanin hydrate has a specific affinity for this complex, with a dissociation constant (Kd) value of 33.7 μM .

Molecular docking analysis suggests that oxypeucedanin hydrate binds to a specific pocket of the TLR4/MD2 complex, interacting with particular amino acids including:

  • GLY-343

  • LYS-388

  • PHE-345

These findings have been further confirmed through molecular dynamics simulations, providing strong evidence for the direct interaction between oxypeucedanin hydrate and the TLR4/MD2 complex as a key mechanism underlying its anti-inflammatory effects .

Effects on NF-κB/MAPK Pathway

Another important mechanism through which oxypeucedanin hydrate exerts its anti-inflammatory effects is by suppressing the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathway . This pathway plays a central role in regulating inflammatory responses.

In both in vitro and in vivo studies, oxypeucedanin hydrate has been shown to inhibit the TLR4-MD2/NF-κB/MAPK signaling axis . Transcriptome enrichment analysis and western blot analysis in the collagen-induced arthritis model confirmed that oxypeucedanin hydrate suppresses the NF-κB/MAPK pathway, consistent with the findings from in vitro studies .

This inhibition of the NF-κB/MAPK pathway contributes significantly to oxypeucedanin hydrate's ability to reduce the expression of pro-inflammatory cytokines and mediators, thereby alleviating inflammatory conditions such as rheumatoid arthritis.

Pharmacokinetic Properties

P-Glycoprotein Substrate Activity

Oxypeucedanin hydrate has been identified as a substrate for P-glycoprotein (P-gp), a membrane transporter that plays a critical role in drug absorption, distribution, and excretion . This property has important implications for the compound's pharmacokinetics and potential drug interactions.

In vitro cell culture studies have been conducted to investigate the role of oxypeucedanin hydrate on P-gp function . Bidirectional transport studies in LLC-PK1 and LLC-GA5-COL300 cells revealed a corrected efflux ratio of 3.3 ± 0.7 for oxypeucedanin hydrate, indicating that it is indeed a P-gp substrate .

Additionally, oxypeucedanin hydrate was found to potentially inhibit P-gp function, albeit minimally:

  • It significantly increased calcein accumulation in LLC-GA5-COL300 cells in a concentration-dependent manner

  • It decreased the basolateral-to-apical transport of daunorubicin across Caco-2 cell monolayer from 7 to 5

These findings suggest that oxypeucedanin hydrate may interact with prescribed drugs, potentially leading to pharmacokinetic interactions . This aspect is particularly important to consider when evaluating the compound's potential as a therapeutic agent and in understanding possible drug interactions in patients consuming foods containing oxypeucedanin hydrate.

Analytical Methods

Gas Chromatography

Gas chromatography has been employed as an analytical method for the detection and quantification of oxypeucedanin hydrate. According to data compiled by the NIST Mass Spectrometry Data Center, oxypeucedanin hydrate can be analyzed using a DB-5 capillary column with a normal alkane retention index (RI) of 2739 .

Table 2: Gas Chromatography Parameters for Oxypeucedanin Hydrate Analysis

ParameterSpecification
Column typeCapillary
Active phaseDB-5
Retention Index (RI)2739
Column dimensions15 m/0.25 mm/0.5 μm
Carrier gasHelium
Temperature program50°C @ 1 min, 10 K/min, 320°C @ 5 min

This analytical method, as reported by Feger, Brandauer, et al. (2006), provides a reliable approach for the identification and quantification of oxypeucedanin hydrate in various samples .

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